molecular formula C3H11ClN4 B12971362 (E)-N,N'-Dimethylhydrazinecarboximidamide hydrochloride

(E)-N,N'-Dimethylhydrazinecarboximidamide hydrochloride

Cat. No.: B12971362
M. Wt: 138.60 g/mol
InChI Key: XNJFRYJSEUIZHA-UHFFFAOYSA-N
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Description

(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride typically involves the reaction of dimethylhydrazine with a suitable carboximidamide precursor under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is carefully monitored and optimized to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride include other hydrazine derivatives and carboximidamide compounds. These compounds share similar structural features and chemical properties.

Uniqueness

What sets (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride apart from similar compounds is its unique combination of functional groups and its specific reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C3H11ClN4

Molecular Weight

138.60 g/mol

IUPAC Name

1-amino-2,3-dimethylguanidine;hydrochloride

InChI

InChI=1S/C3H10N4.ClH/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H

InChI Key

XNJFRYJSEUIZHA-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)NN.Cl

Origin of Product

United States

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